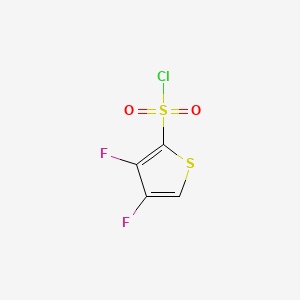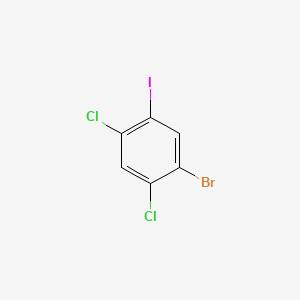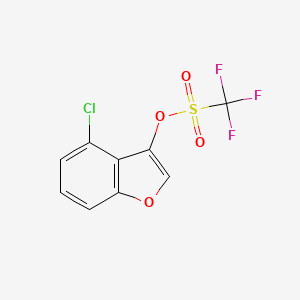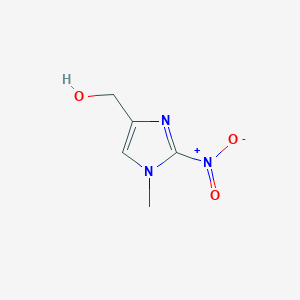
3,4-Difluorothiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluorothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4HClF2O2S2 and a molecular weight of 218.62 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of two fluorine atoms and a sulfonyl chloride group makes this compound highly reactive and useful in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluorothiophene-2-sulfonyl chloride typically involves the fluorination of thiophene derivatives followed by sulfonylation. One common method includes the reaction of 3,4-difluorothiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and efficient sulfonylation methods is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Difluorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substituted Thiophenes: Products formed by substitution reactions with various nucleophiles.
Oxidized and Reduced Derivatives: Products formed by oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
3,4-Difluorothiophene-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Difluorothiophene-2-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify and synthesize new compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Difluorobenzenesulfonyl chloride: Similar structure but with a benzene ring instead of a thiophene ring.
Thiophene-2-sulfonyl chloride: Lacks the fluorine atoms present in 3,4-Difluorothiophene-2-sulfonyl chloride.
2,5-Difluorothiophene-3-sulfonyl chloride: Different substitution pattern on the thiophene ring.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a sulfonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C4HClF2O2S2 |
|---|---|
Molekulargewicht |
218.6 g/mol |
IUPAC-Name |
3,4-difluorothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C4HClF2O2S2/c5-11(8,9)4-3(7)2(6)1-10-4/h1H |
InChI-Schlüssel |
SYUFDZGNIJBYNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(S1)S(=O)(=O)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)


![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)




![(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)




